1,2-Di(3-pyridyl)ethane
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Overview
Description
6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide is a complex organic compound that belongs to the class of diazenyl chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-bromoaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenylamine to form the diazenyl intermediate.
Cyclization: The intermediate undergoes cyclization with 2-hydroxybenzaldehyde to form the chromene ring.
Amidation: Finally, the chromene derivative is reacted with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl and chromene moieties.
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified diazenyl and chromene groups.
Reduction: Aminated derivatives with reduced diazenyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s chromene moiety makes it useful in the development of organic semiconductors and photonic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to modulation of biological pathways.
Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide
- 6-(4-Fluorophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide
- 6-(4-Methylphenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide
Uniqueness
6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties
Properties
CAS No. |
4916-58-9 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(2-pyridin-3-ylethyl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-4,7-10H,5-6H2 |
InChI Key |
XGARFEAOJKHVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=CN=CC=C2 |
Origin of Product |
United States |
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